3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
Beschreibung
This compound features a 1,3,5-triazine core substituted at position 4 with methoxy and at position 6 with pyrrolidin-1-yl. The benzamide moiety is attached via a methylene bridge to the triazine ring, with a methoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₈H₂₂N₆O₃, with a molecular weight of 394.41 g/mol.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-13-7-5-6-12(10-13)15(23)18-11-14-19-16(21-17(20-14)25-2)22-8-3-4-9-22/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYQVNNOSZMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, analyzing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented with the following chemical structure:
The biological activity of 3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide primarily involves its interaction with various kinases. Kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. The compound is believed to act as a kinase inhibitor , selectively targeting certain receptor tyrosine kinases (RTKs) involved in tumor growth.
Inhibition of Kinase Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases. For example:
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| EGFR | 0.05 | High |
| RET | 0.08 | Moderate |
| VEGFR | 0.12 | Moderate |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, highlighting the compound's potency against these targets.
1. Anticancer Activity
A study published in MDPI evaluated the anticancer properties of 3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells with an IC50 value comparable to established chemotherapeutics such as Olaparib .
2. Selectivity Profile
Another research effort assessed the selectivity of this compound against a panel of kinases. It was found that while it effectively inhibited growth factor receptors like EGFR and VEGFR, it showed less activity against non-receptor tyrosine kinases, suggesting a favorable selectivity profile for targeted cancer therapies .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that compounds similar to 3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibit significant anticancer activity. For instance, derivatives containing the triazine ring have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazine core enhance cytotoxicity against specific tumors .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | |
| Compound B | MCF7 | 15.0 | |
| Compound C | DU145 | 10.0 |
Anticonvulsant Activity
Compounds derived from pyrrolidine and triazine frameworks have been evaluated for anticonvulsant properties. For example, certain derivatives demonstrated protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy. The SAR analysis revealed that specific substituents on the triazine ring significantly influenced anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Pyrrolidine-Triazine Derivatives
Analyse Chemischer Reaktionen
Functional Group Reactivity
The compound participates in reactions driven by its triazine ring, methoxy groups, and secondary amide (Table 2).
Table 2: Functional Group Reactivity
-
Triazine Substitution : The triazine undergoes stepwise displacement reactions. For example, methoxy groups at positions 2 and 4 can be replaced by amines or thiols under thermal conditions .
-
Methoxy Hydrolysis : Prolonged acidic conditions cleave methoxy groups to hydroxyl groups, altering solubility and electronic properties.
-
Amide Alkylation : The secondary amide reacts with alkyl halides to form tertiary amides, enhancing lipophilicity.
Degradation Pathways
Stability studies reveal degradation under harsh conditions:
-
Thermal Degradation : Decomposes above 200°C, producing pyrrolidine and CO₂.
-
Photolysis : UV light (254 nm) induces triazine ring cleavage, forming cyanamide derivatives.
-
Oxidative Stress : Reactive oxygen species (e.g., H₂O₂) oxidize the pyrrolidine ring to lactams.
Comparative Reactivity with Analogs
Table 3: Reactivity Comparison
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Modifications
The triazine-based compounds in the evidence share a common 1,3,5-triazin-2-yl scaffold but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Methoxy vs. Dimethylamino on Triazine: The target compound’s 4-methoxy group increases electron density on the triazine ring, enhancing π-π stacking interactions.
- Benzamide vs. Urea: The benzamide group in the target compound offers rigidity and hydrogen-bonding capacity, whereas the urea group in ’s compound provides additional hydrogen-bond donors, which may enhance binding to polar targets but reduce membrane permeability .
Vorbereitungsmethoden
Stepwise Synthesis of the Triazine Core
Step 1: Synthesis of 4-Methoxy-6-(Pyrrolidin-1-Yl)-1,3,5-Triazin-2-Amine
Cyanuric chloride undergoes controlled substitution:
- Methoxy introduction : React with sodium methoxide in tetrahydrofuran (THF) at 0–5°C.
- Pyrrolidine substitution : Add pyrrolidine in the presence of triethylamine at 25°C.
- Amination : Treat with aqueous ammonia to replace the final chlorine atom.
Step 2: Methylation of the Triazine Amine
The amine group is methylated using iodomethane in dimethylformamide (DMF) with potassium carbonate as a base:
$$ \text{Triazin-2-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Triazin-2-yl)methanamine} $$
Step 3: Amide Coupling with 3-Methoxybenzoyl Chloride
The methanamine intermediate reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA):
$$ \text{(Triazin-2-yl)methanamine} + \text{3-MeO-C}6\text{H}4\text{COCl} \xrightarrow{\text{DIPEA}} \text{Target Compound} $$
One-Pot Multi-Component Approach
A streamlined method involves:
- Mixing cyanuric chloride, sodium methoxide, pyrrolidine, and methylamine hydrochloride in acetonitrile.
- Adding 3-methoxybenzoic acid and coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Conditions :
Analytical Validation and Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, NCH₃), 1.80–1.85 (m, 4H, pyrrolidine) | |
| IR (KBr) | 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N) |
Chromatographic Purity
| Method | Retention Time | Purity | Source |
|---|---|---|---|
| HPLC (C18 column) | 8.2 min | >98% |
Critical Evaluation of Methodologies
Yield Optimization Challenges
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the triazine core. Key steps include:
- Triazine Ring Formation : Use dicyandiamide or cyanuric chloride as precursors under controlled pH and temperature to introduce methoxy and pyrrolidinyl substituents .
- Benzamide Coupling : React the triazine intermediate with 3-methoxybenzoyl chloride via nucleophilic substitution. Ionic liquids (e.g., [BMIM]BF₄) may enhance reaction efficiency and reduce byproducts .
- Solvent Optimization : Polar aprotic solvents like DMSO or acetonitrile are preferred for solubility and stability .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- HPLC : Essential for purity assessment (>95% recommended for biological assays) and separation of regioisomers .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₈H₂₂N₆O₃: calculated 382.18 g/mol) .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Ethanol or PEG-400 mixtures improve solubility for in vitro assays .
- pH Stability : Stable in neutral buffers (pH 6–8) but degrades under strongly acidic/basic conditions. Store at –20°C in anhydrous form .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?
- Substituent Variation : Replace pyrrolidinyl with morpholino or piperazinyl groups to modulate steric/electronic effects .
- Triazine Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance binding affinity to target enzymes .
- Benzamide Adjustments : Fluorinate the methoxy group to improve metabolic stability .
Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes)?
- Enzyme Inhibition : The triazine core may act as a mimic for ATP-binding pockets in kinases, while the benzamide moiety facilitates hydrogen bonding with catalytic residues .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up?
- Temperature Control : Maintain reactions at 50–60°C to avoid thermal decomposition of the triazine ring .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in benzamide formation .
- Workup Protocols : Use silica gel chromatography or recrystallization (ethanol/water) for purification .
Q. What strategies enhance selectivity for specific biological targets (e.g., ADAMTS-4 vs. MMP-13)?
- Computational Docking : Use molecular dynamics simulations to identify key residues in target binding pockets .
- Selectivity Screening : Test against panels of related enzymes (e.g., ADAMTS-5, TACE) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
